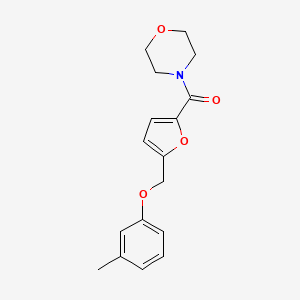

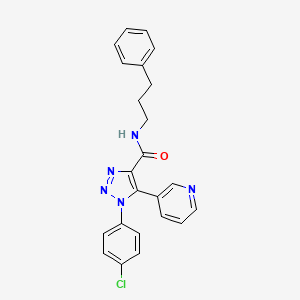

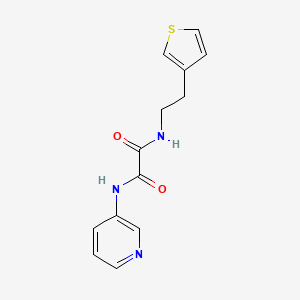

![molecular formula C16H16ClNO B2843175 4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol CAS No. 1232821-79-2](/img/structure/B2843175.png)

4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol” is a biochemical compound with the molecular formula C16H16ClNO and a molecular weight of 273.76 . It is used for proteomics research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium. The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis

The molecular structure of “4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol” is defined by its molecular formula, C16H16ClNO . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol” include a molecular weight of 273.76 . More specific properties such as melting point, boiling point, solubility, etc., would require additional data.Applications De Recherche Scientifique

Synthesis and Structural Characterization

This compound is a type of Schiff base, known for its easy synthesis through the condensation reaction of amines with aldehydes. Schiff bases like 4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol are characterized using various techniques such as NMR, FTIR, and mass spectroscopy. These compounds have been studied for their crystal structures, quantum chemical properties, and corrosion inhibition potentials. For instance, the synthesis and crystal structures of similar Schiff base compounds have been explored, demonstrating their potential as corrosion inhibitors on mild steel surfaces in acidic solutions. The electrochemical methods showed that these molecules impart high resistance to electron flow across the metal–electrolyte platform, behaving as mixed-type inhibitors (Elemike et al., 2017).

Corrosion Inhibition

The synthesized Schiff base compounds have demonstrated promising corrosion inhibition properties. Their application on mild steel in hydrochloric acid solution showed significant inhibition efficiency, suggesting their potential in protecting metallic materials against corrosion. The effectiveness of these inhibitors is attributed to their adsorption on the metal surface, forming a protective film that impedes corrosion. Quantum chemical calculations and thermodynamic studies further support the adsorption and inhibition abilities of these molecules, indicating a chemisorption mechanism for some while others involve competitive physisorption and chemisorption mechanisms (Elemike et al., 2017).

Orientations Futures

The future directions for the research on “4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol” and similar compounds could involve further exploration of their biological activity. This could include their antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic properties .

Propriétés

IUPAC Name |

4-chloro-2-[(4-ethylphenyl)methyliminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-2-12-3-5-13(6-4-12)10-18-11-14-9-15(17)7-8-16(14)19/h3-9,11,19H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRRPPSBVMDPEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN=CC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

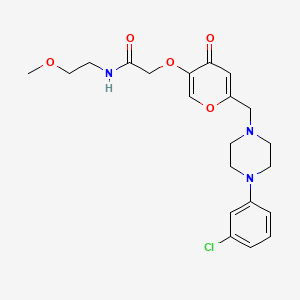

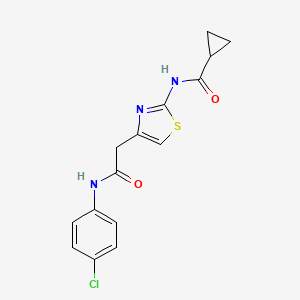

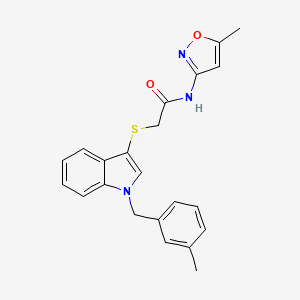

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2843100.png)

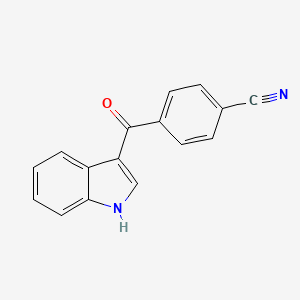

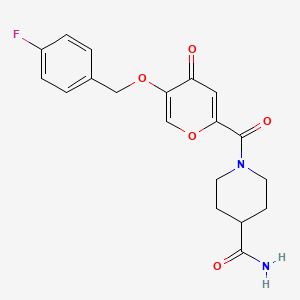

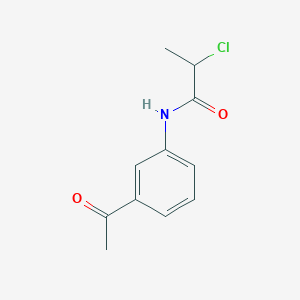

![2-[[5-(2,5-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2843108.png)

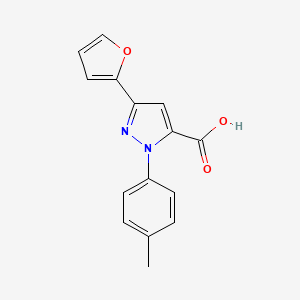

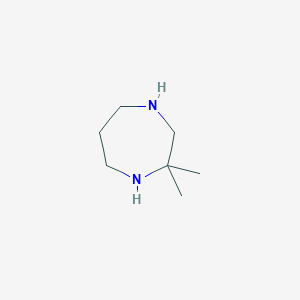

![[2-(1-Aminoethyl)morpholin-4-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride](/img/structure/B2843115.png)